molecular formula C17H17NO3 B2890220 N-(3-acetylphenyl)-2-ethoxybenzamide CAS No. 312588-72-0

N-(3-acetylphenyl)-2-ethoxybenzamide

Cat. No.: B2890220
CAS No.: 312588-72-0
M. Wt: 283.327
InChI Key: FOIGJWQPZYWIMB-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-ethoxybenzamide ( 312588-72-0) is a synthetic benzamide derivative with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol . This compound is provided as a high-purity material for research and development purposes. As a benzamide, it belongs to a class of compounds known for their significant utility in medicinal chemistry and pharmaceutical research . Benzamide derivatives are frequently investigated as key pharmacophores due to their wide range of potential bioactivities, which can include enzyme inhibition . The structure of this compound makes it a valuable building block in organic and pharmaceutical synthesis. It serves as a crucial intermediate in complex multi-step synthesis processes, as demonstrated by its use in the synthetic pathway of active pharmaceutical ingredients such as Vardenafil, a phosphodiesterase-5 inhibitor . Its role underscores its importance in the development of targeted therapeutics. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. For further technical data and specific application notes, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-16-10-5-4-9-15(16)17(20)18-14-8-6-7-13(11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGJWQPZYWIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 Ethoxybenzamide

Established Synthetic Pathways for N-Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis. numberanalytics.com For N-substituted benzamides like N-(3-acetylphenyl)-2-ethoxybenzamide, the primary disconnection involves the formation of a bond between the carbonyl carbon of a benzoic acid derivative and the nitrogen atom of an aniline (B41778) derivative.

Exploration of Reaction Mechanisms for Amide Bond Formation

The fundamental mechanism of amide bond formation involves the nucleophilic attack of an amine on an activated carboxylic acid derivative. numberanalytics.comstudysmarter.co.uk Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water, which is often impractical for complex molecules. acs.org Therefore, activating agents or conversion of the carboxylic acid to a more reactive species is standard practice.

Commonly employed activated carboxylic acid derivatives include:

Acyl Chlorides: These are highly reactive and readily undergo nucleophilic acyl substitution with amines. The reaction is typically fast and efficient but can be sensitive to moisture and may require a base to neutralize the HCl byproduct.

Anhydrides: Symmetric or mixed anhydrides are also effective acylating agents.

Esters: The reaction of esters with amines to form amides is a viable route, often requiring heat. masterorganicchemistry.com

In situ Activation with Coupling Reagents: This is the most widely used modern approach. Reagents such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU, HATU) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. numberanalytics.com

The general mechanism for coupling reagent-mediated amide bond formation involves the activation of the carboxylic acid to form an O-acylisourea (with carbodiimides) or an acyloxyphosphonium/uronium salt. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of N-substituted benzamide (B126) synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:

ParameterConsiderations for Optimization
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used to avoid side reactions with the activated carboxylic acid.
Temperature Reactions are often run at room temperature, but cooling may be necessary for highly reactive substrates to control exothermicity. In some cases, heating may be required to drive the reaction to completion.
Base A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.
Catalyst In some methodologies, catalysts are employed to accelerate the reaction. For example, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst in acylation reactions.

The selection of the appropriate coupling reagent and additives is also crucial for optimizing the yield and purity of the desired benzamide, especially in cases where sensitive functional groups are present or steric hindrance is a factor.

Development of Environmentally Benign Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly or "green" methods for amide bond formation. figshare.comresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and utilize more sustainable resources.

Key developments in this area include:

Catalytic Direct Amidation: Research has focused on developing catalysts that can facilitate the direct condensation of carboxylic acids and amines under milder conditions, avoiding the need for stoichiometric activating agents. kaust.edu.sa

Enzymatic Synthesis: Biocatalysts, such as lipases, have been shown to effectively catalyze the formation of amide bonds. nih.gov These reactions are often performed in greener solvents and under mild conditions. nih.gov

Solvent-Free Reactions: In some cases, amide synthesis can be carried out under solvent-free conditions, for example, by grinding the reactants together or using microwave irradiation, which significantly reduces solvent waste. researchgate.netuclouvain.be

Novel Synthetic Route Development for this compound

Beyond the established methods, contemporary organic synthesis offers powerful tools for the construction of complex molecules like this compound. These novel routes can offer advantages in terms of efficiency, convergency, and the ability to introduce molecular diversity.

Palladium-Catalyzed Coupling Reactions and Their Applicability

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct method for amide bond formation, these reactions can be strategically employed to synthesize the precursors for this compound or to construct the final molecule in a convergent manner.

A plausible palladium-catalyzed approach for the synthesis of this compound could involve a Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Hypothetical Palladium-Catalyzed Route:

Reactant 1Reactant 2Catalyst/Ligand SystemProduct
2-ethoxybenzoyl chloride3-aminoacetophenoneNot applicable (standard acylation)This compound
2-ethoxybenzoic acid3-aminoacetophenonePd catalyst + Ligand (e.g., Buchwald or Hartwig type)This compound
1-bromo-3-acetylbenzene2-ethoxybenzamide (B1671398)Pd catalyst + Ligand (e.g., Xantphos)This compound

This approach offers the potential for a modular synthesis where different substituted aryl halides and benzamides can be combined to generate a library of related compounds.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.orgnih.gov MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications.

While a specific MCR for the direct synthesis of this compound is not readily apparent, the principles of MCRs can be applied to rapidly assemble precursors or analogues. For instance, a Passerini or Ugi reaction could be designed to incorporate the key structural motifs of the target molecule.

Conceptual Multi-Component Reaction Approach:

A Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide product. nih.gov A hypothetical Ugi reaction to generate a scaffold related to this compound could involve:

Aldehyde: A simple aldehyde (e.g., formaldehyde)

Amine: 3-aminoacetophenone

Carboxylic Acid: 2-ethoxybenzoic acid

Isocyanide: A suitable isocyanide

The resulting product would be a more complex structure, but this approach highlights the power of MCRs to quickly generate molecular complexity from simple building blocks. Further chemical transformations would be necessary to arrive at the target compound.

Strategies for Stereoselective Synthesis

This compound is an achiral molecule as it does not possess any stereocenters in its native structure. However, the introduction of a chiral center can be achieved through specific chemical transformations, most notably via the reduction of the ketone in the acetyl group. This transformation converts the prochiral ketone into a chiral secondary alcohol, leading to the formation of a stereocenter.

The stereoselective reduction of this ketone can be approached through several established methods to favor the formation of one enantiomer over the other:

Chiral Reducing Agents: The use of chiral borohydride (B1222165) reagents, such as those derived from the combination of sodium borohydride with chiral ligands, can effectively induce asymmetry in the reduction process. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers a highly specific and environmentally benign route to chiral alcohols. These enzymes can exhibit exquisite enantio- and diastereoselectivity, making them ideal for producing optically pure products.

Substrate-Controlled Synthesis: If a chiral center were already present elsewhere in the molecule, it could direct the stereochemical outcome of the ketone reduction. However, in the absence of such a feature in this compound, this approach is not directly applicable unless a chiral auxiliary is first introduced.

The choice of method would be contingent on the desired enantiomeric excess, scalability, and economic feasibility of the synthesis.

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted to the phenyl rings, the ethoxy moiety, or the central amide linkage.

Regioselective Functionalization of the Phenyl Rings

The two phenyl rings in the molecule exhibit different electronic properties due to their respective substituents, which in turn governs the regioselectivity of electrophilic aromatic substitution reactions.

On the 3-acetylphenyl ring:

The acetyl group is a deactivating, meta-directing group, while the amide nitrogen is an activating, ortho-, para-directing group. The directing effects of these two substituents are complex. The strong activating effect of the amide nitrogen would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the position para to the amide (position 6) is also ortho to the deactivating acetyl group, and position 2 is sterically hindered by the amide itself. Therefore, electrophilic substitution is most likely to occur at position 4.

On the 2-ethoxybenzamide ring:

The ethoxy group is an activating, ortho-, para-directing substituent. The amide carbonyl group is deactivating and meta-directing. The powerful ortho-, para-directing effect of the ethoxy group would be expected to control the regioselectivity. The position para to the ethoxy group (position 5) is the most probable site for electrophilic attack due to a combination of electronic activation and lesser steric hindrance compared to the ortho position (position 3), which is adjacent to the bulky amide linkage.

Common electrophilic substitution reactions that could be employed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the presence of deactivating groups might necessitate harsh reaction conditions.

Manipulation of the Ethoxy Moiety

The ethoxy group is a potential site for modification, primarily through ether cleavage. This reaction is typically achieved under strongly acidic conditions, often with hydrogen halides like HBr or HI. libretexts.orgmasterorganicchemistry.com Cleavage of the ethyl-oxygen bond would yield the corresponding phenol (B47542), N-(3-acetylphenyl)-2-hydroxybenzamide. This phenolic hydroxyl group can then serve as a handle for further derivatization.

The general mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the ethyl group in an SN2 reaction. youtube.comyoutube.com The resulting phenol is generally unreactive towards further substitution under these conditions. libretexts.org

Once the phenol is formed, a variety of transformations are possible:

O-Alkylation: Reaction with different alkyl halides in the presence of a base to introduce a variety of ether functionalities.

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Synthesis of Aryl Ethers: Through reactions such as the Williamson ether synthesis.

Isosteric Replacements of the Amide Linkage

Several bioisosteres for the amide group have been reported and could be synthetically incorporated in place of the amide in this compound. nih.gov The synthesis would typically involve coupling appropriately functionalized precursors of the two aromatic rings.

Amide IsostereDescriptionPotential Synthetic Route
Thioamide Replacement of the carbonyl oxygen with a sulfur atom. This modification increases lipophilicity and alters hydrogen bonding capacity.Treatment of the parent amide with Lawesson's reagent.
1,2,3-Triazole A five-membered heterocyclic ring that can mimic the geometry and dipole moment of the amide bond.Copper-catalyzed azide-alkyne cycloaddition (click chemistry) between an azide-functionalized precursor and an alkyne-functionalized precursor. nih.gov
Oxadiazole Heterocyclic rings (e.g., 1,2,4- or 1,3,4-oxadiazole) that are metabolically stable and can maintain key interactions.Cyclization of acyl amidoximes or other suitable intermediates. nih.gov
Ester Replacement of the N-H group with an oxygen atom. This removes the hydrogen bond donor capability.Standard esterification reaction between 2-ethoxybenzoic acid and 3-hydroxyacetophenone.
Sulfonamide Replacement of the carbonyl group with a sulfonyl group.Reaction of a sulfonyl chloride with an amine.

Advanced Structural Elucidation and Solid State Characterization of N 3 Acetylphenyl 2 Ethoxybenzamide

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides a detailed view of the electronic and vibrational states of a molecule, offering insights into its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise atomic connectivity within a molecule. For N-(3-acetylphenyl)-2-ethoxybenzamide, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons of the two phenyl rings would appear as a complex multiplet pattern in the downfield region. The acetyl group's methyl protons would present as a sharp singlet, and the amide proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom. The carbonyl carbons of the amide and acetyl groups would be observed at the downfield end of the spectrum. The carbons of the aromatic rings and the ethoxy group would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.6 ~27
Ethoxy CH₂ ~4.2 (q) ~65
Ethoxy CH₃ ~1.5 (t) ~15
Aromatic H 7.0 - 8.5 (m) 115 - 160
Amide NH ~10.0 (s, br) -
Amide C=O - ~165

Note: These are predicted values based on typical chemical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₇H₁₇NO₃), the expected monoisotopic mass is 283.1208 g/mol . nih.gov HRMS analysis would provide a measured mass with high accuracy, typically within a few parts per million (ppm) of the theoretical value, unequivocally confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer corroborative structural information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent feature would be the N-H stretching vibration of the amide group, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and acetyl groups would appear as strong absorptions around 1680-1640 cm⁻¹ and 1700-1680 cm⁻¹, respectively. The C-O stretching of the ethoxy group and the C-N stretching of the amide would also be present. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the carbonyl groups may also be observed.

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Characteristic IR Frequency (cm⁻¹) Characteristic Raman Frequency (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500 3300 - 3500
C=O Stretch (Acetyl) 1700 - 1680 1700 - 1680
C=O Stretch (Amide I) 1680 - 1640 1680 - 1640
N-H Bend (Amide II) 1570 - 1515 -
Aromatic C=C Stretch 1600 - 1450 1600 - 1450

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzoyl and acetylphenyl chromophores are expected to give rise to strong absorptions in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the molecular environment and conjugation within the molecule.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure and conformation in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles.

The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H as a donor and the carbonyl oxygens as acceptors. Other non-covalent interactions, such as C-H···O, C-H···π, and π···π stacking interactions, would also play a crucial role in the formation of the three-dimensional supramolecular architecture. researchgate.net Understanding these interactions is fundamental to crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Table 3: Anticipated Crystallographic Parameters

Parameter Anticipated Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Key Torsion Angle (C-C-N-C) ~180° (trans-amide)

Note: These are anticipated parameters based on crystallographic data of similar molecules.

Analysis of Intermolecular Interactions

In the solid state, the crystal packing of this compound is expected to be dominated by a network of non-covalent interactions, which are crucial in defining the supramolecular architecture. The key interactions anticipated are hydrogen bonding and π-π stacking.

Table 1: Predicted Hydrogen Bond Parameters for this compound (based on analogous compounds)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Supramolecular Motif
N-H···O=C (amide)~ 0.86~ 2.0~ 2.9~ 160-170Dimer, Chain
N-H···O=C (acetyl)~ 0.86~ 2.1~ 3.0~ 150-160Inter- or Intramolecular
C-H···O~ 0.95~ 2.4~ 3.3~ 140-150Packing stabilization

Note: Data is representative of values found in related N-aryl benzamide (B126) crystal structures.

π-π Stacking: The presence of two phenyl rings in this compound suggests that π-π stacking interactions will play a significant role in the crystal packing. nih.govwikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion. wikipedia.orglibretexts.org The centroid-to-centroid distance in such interactions typically falls in the range of 3.3 to 3.8 Å. These stacking interactions often work in concert with hydrogen bonds to build a stable, three-dimensional structure. nih.gov

Investigation of Dihedral Angles and Torsional Barriers in the Solid State

The conformation of this compound in the solid state will be defined by the dihedral angles between the constituent planar groups. Of particular interest are the torsions around the amide bond and the bonds connecting the phenyl rings to the amide and acetyl groups.

Table 2: Predicted Dihedral Angles for this compound in the Solid State

Torsion AngleDescriptionPredicted Range (°)
C(ethoxy-ring)-C-N-C(acetyl-ring)Angle between the two aromatic rings25 - 65
O=C-N-C(acetyl-ring)Twist of the acetyl-phenyl group relative to the amide plane10 - 40
C(ethoxy-ring)-C-C=OTwist of the ethoxy-phenyl group relative to the carbonyl20 - 50

Note: These ranges are estimations based on crystallographic data of sterically hindered N-aryl benzamide derivatives.

These torsional angles are not static; they represent a balance between intramolecular steric effects and the drive to form efficient intermolecular packing. The energy barriers to rotation around these bonds will influence the conformational flexibility of the molecule.

Solid-State Forms and Polymorphism

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly in carboxamides. rsc.org The presence of flexible torsion angles and multiple hydrogen bonding sites in this compound makes it a strong candidate for exhibiting polymorphism. Different polymorphs would arise from different arrangements of molecules in the crystal lattice, leading to variations in intermolecular interactions and conformations. uea.ac.uk

For instance, one polymorph might be characterized by a hydrogen-bonded dimer motif, while another could feature a catemeric chain. These differing arrangements would result in distinct physical properties, such as melting point, solubility, and stability. The identification of potential polymorphs would require a systematic screening process involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Characterization of these forms would rely on techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Co-crystallization Studies and Pharmaceutical Co-crystals

The benzamide functional group is a robust and reliable synthon for crystal engineering and the formation of co-crystals. researchgate.netacs.org Co-crystals are multi-component solids where the components are held together by non-covalent interactions, typically hydrogen bonds. f1000research.com Given the hydrogen bond donor (N-H) and multiple acceptor sites in this compound, it is a viable candidate for co-crystallization studies.

Potential co-formers could include carboxylic acids, which can form a strong and predictable amide-acid heterosynthon, or other molecules with complementary hydrogen bonding capabilities. researchgate.netacs.org The formation of co-crystals can be a strategy to modify the physicochemical properties of a compound. Computational and experimental screening methods, such as liquid-assisted grinding and solvent evaporation, could be employed to identify suitable co-formers and produce novel co-crystalline phases of this compound. f1000research.com The success of co-crystallization often depends on the relative strength of the interactions between like molecules versus the interactions between the target molecule and the co-former. acs.orgfigshare.com

Computational Chemistry and in Silico Modeling of N 3 Acetylphenyl 2 Ethoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and energetic characteristics of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For N-(3-acetylphenyl)-2-ethoxybenzamide, DFT calculations can predict a range of electronic properties that are crucial for understanding its reactivity and potential biological activity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, a higher electrophilicity index suggests that the molecule can act as a potent electrophile, facilitating interactions with biological nucleophiles. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)3.67 eVElectrophilic nature

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations arising from the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, which possesses several rotatable bonds, understanding its conformational preferences is essential as these can significantly influence its ability to bind to a biological target.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. By calculating the potential energy as a function of dihedral angles, an energy landscape can be constructed. The minima on this landscape correspond to the most stable conformations of the molecule. This analysis can reveal the flexibility of the molecule and the energetic barriers between different conformations.

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

By comparing the computationally predicted spectra with experimentally obtained data, the proposed structure of this compound can be confirmed. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions in the solid state or solvent effects in solution.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound

Spectroscopic DataHypothetical Experimental ValuePredicted DFT Value
IR (cm⁻¹)
N-H stretch33503355
C=O (amide) stretch16601665
C=O (ketone) stretch16851690
¹H NMR (ppm)
Amide N-H8.58.4
Aromatic protons7.2 - 8.07.1 - 7.9
¹³C NMR (ppm)
Amide C=O165164.5
Ketone C=O198197.2

Note: The values in this table are for illustrative purposes to demonstrate the potential application of DFT in spectroscopic analysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can be used to study this compound in various solvation environments, such as in water to mimic physiological conditions or in a non-polar solvent to simulate a lipidic environment. These simulations can provide insights into the solubility, stability, and conformational dynamics of the molecule in different media. For example, the formation and breaking of hydrogen bonds between the molecule and water can be monitored over time to understand its hydration.

A key application of MD simulations in drug discovery is to study the interactions between a small molecule (ligand) and its protein target. nih.gov If a biological target for this compound is identified, MD simulations can be used to model the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

By analyzing the trajectory of the simulation, various parameters can be calculated to quantify the binding affinity and stability, such as the root-mean-square deviation (RMSD) of the ligand and protein, and the interaction energies between them.

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound with a Target Protein

ParameterDescriptionSignificance
RMSD of Ligand Measures the average deviation of the ligand's position from a reference structure over time.Indicates the stability of the ligand's binding pose.
RMSD of Protein Measures the average deviation of the protein's backbone atoms from a reference structure.Reveals conformational changes in the protein upon ligand binding.
Hydrogen Bonds The number and duration of hydrogen bonds between the ligand and protein.Highlights key interactions for binding affinity.
Binding Free Energy A calculated value that estimates the binding affinity of the ligand to the protein.Predicts the strength of the ligand-protein interaction.

Note: This table represents the types of data that can be obtained from an MD simulation of a ligand-protein complex.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and public records, it has been determined that there is currently no available research literature detailing the computational chemistry and in silico modeling of the specific chemical compound this compound. Extensive queries for molecular docking studies, target prediction analyses, and Quantitative Structure-Activity Relationship (QSAR) models related to this compound did not yield any specific results.

Therefore, it is not possible to provide an article with the detailed structure and data requested in the prompt, which includes:

Screening for potential biological targets.

Elucidation of putative binding modes and interaction fingerprints.

Development of predictive models for biological activity.

Fragment-based and scaffold-hopping approaches in its design.

While computational studies exist for compounds sharing some structural similarities, such as N-(3-acetylphenyl)-6-nitrobenzo--dioxole-5-carboxamide, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. The scientific and ethical standards of accuracy preclude the extrapolation of data from one compound to another, as their biological activities and computational profiles could differ significantly.

The absence of such specific data in the public domain indicates that this particular compound may not have been the subject of published computational research, or such research remains proprietary and has not been disclosed. Without primary research data, the generation of a scientifically accurate and informative article on the specified topics is not feasible.

Investigation of Biological Activities and Underlying Mechanisms of Action Preclinical Focus

In Vitro Pharmacological Profiling

The in vitro assessment of N-(3-acetylphenyl)-2-ethoxybenzamide's potential biological activities involves a range of assays to determine its interaction with specific molecular targets and its effects on cellular functions.

Benzamide (B126) derivatives have been investigated for their anti-inflammatory potential, often linked to the inhibition of enzymes in the arachidonic acid cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX). These enzymes are critical mediators of inflammation. nih.gov The inhibition of both pathways is a strategy to develop anti-inflammatory agents with broad efficacy. nih.gov

While direct inhibition data for this compound is not available, related structures have been evaluated. For example, various O-substituted derivatives of N-(3-hydroxyphenyl)benzamide were subjected to enzyme inhibition activity against lipoxygenase. researchgate.net The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to reduce the side effects associated with non-selective NSAIDs. google.comresearchgate.net Compounds possessing a substituted-phenyl ring have been evaluated as selective COX-2 inhibitors. nih.gov Given its structure, this compound could plausibly be investigated for similar inhibitory activities.

Compound ClassTarget EnzymeObserved Activity
N-(3-hydroxyphenyl)benzamide DerivativesLipoxygenaseEnzyme inhibition activity demonstrated. researchgate.net
N-acetyl-benzenesulfonamidesCOX-1 / COX-2Varies by specific compound, with some showing high COX-2 selectivity (IC50 = 0.012 µM). nih.gov
m-TerphenylaminesCOX-1Selective inhibition observed. mdpi.com

G Protein-Coupled Receptors (GPCRs) represent the largest family of signaling receptors and are common targets for therapeutic drugs. nih.gov Functional assays for GPCRs can identify agonists, inverse agonists, and allosteric modulators. nih.gov There is no specific data in the reviewed literature detailing the activity of this compound at any particular GPCR. However, the broad screening of novel chemical entities against a panel of GPCRs is a standard step in pharmacological profiling to identify potential on-target and off-target activities.

Cell-based assays provide insight into how a compound affects intracellular signaling cascades. Studies on the structurally related compound 2-ethoxybenzamide (B1671398) (ETZ) have shown significant effects on the cAMP response element-binding protein (CREB) signaling pathway. nih.gov Treatment of B16F1 melanoma cells with ETZ resulted in the phosphorylation of CREB. nih.gov CREB is a transcription factor that plays a critical role in neuronal plasticity, survival, and other cellular functions. nih.govnih.gov Interestingly, while ETZ induced CREB phosphorylation, it did not alter the intracellular levels of cyclic AMP (cAMP), a common upstream activator of the pathway. nih.gov This suggests that ETZ activates CREB through a cAMP-independent mechanism. nih.gov

CompoundCellular EffectSignaling PathwayReference
2-Ethoxybenzamide (ETZ)Increased CREB PhosphorylationcAMP-independent nih.gov
2-Ethoxybenzamide (ETZ)No change in intracellular cAMP levelsN/A nih.gov

The modulation of melanin (B1238610) synthesis is a significant area of research. The structural analog 2-ethoxybenzamide (ETZ) was found to significantly enhance melanin synthesis in B16F1 melanoma cells and induce the formation of melanosomes. nih.gov This effect is linked to its ability to increase the levels of melanogenic proteins (except for TRP-2) and the mRNA levels of genes such as microphthalmia-associated transcription factor (MITF) and melanocortin 1 receptor. nih.gov

Conversely, other benzamide derivatives show the opposite effect. For instance, N-(3,5-dimethylphenyl)-3-methoxybenzamide was identified as an inhibitor of melanin production. nih.govresearchgate.net This compound was found to decrease tyrosinase-related protein 2 (TRP-2), which is crucial for melanogenesis, through a proteasomal degradation mechanism. nih.govresearchgate.net This highlights how small structural changes on the benzamide scaffold can lead to opposing biological activities.

The potential for this compound to exhibit antiproliferative activity can be inferred from studies on related compounds. A series of novel polysubstituted thiazole (B1198619) derivatives containing an acetylphenyl moiety demonstrated potent antiproliferative activity against lung cancer cell lines, including in three-dimensional (3D) cancer spheroid models. mdpi.com

3D tumor spheroids are increasingly used in drug discovery as they better mimic the architecture, cellular interactions, and drug diffusion barriers of solid tumors compared to traditional 2D monolayer cultures. mdpi.comnih.gov The ability of compounds to induce cell death in A549 agarose-based 3D spheroids supports their therapeutic potential. mdpi.com Other research has shown that certain phenolic compounds with benzamide-related structures possess anticancer activity with IC50 values in the sub-micromolar range against various cancer cell lines. researchgate.net

Compound Class/DerivativeCell Line/ModelObserved ActivityIC50 Value
3-[(4-Acetylphenyl)...]propanoic Acid DerivativesH69 Small-Cell Lung CarcinomaAntiproliferativeLow micromolar
3-[(4-Acetylphenyl)...]propanoic Acid DerivativesA549 Lung Cancer SpheroidsInduction of cell deathNot specified
Phenolic Azomethine DerivativesHOP-92 (Lung)Antiproliferative0.73 µM
Phenolic Azomethine DerivativesSNB-75 (CNS)Antiproliferative0.14 µM

In Vivo Preclinical Efficacy Studies (Hypothetical, based on potential activities)

Based on the in vitro pharmacological profile pieced together from related compounds, hypothetical in vivo studies can be proposed to evaluate the efficacy of this compound.

Hypothetical Anti-Inflammatory Efficacy Study: Given the potential for COX/LOX inhibition, the compound could be tested in a carrageenan-induced rat paw edema model. This standard assay measures the ability of a compound to reduce acute inflammation. Efficacy would be determined by measuring the reduction in paw volume in treated animals compared to a vehicle control group.

Hypothetical Anticancer Efficacy Study: Based on the antiproliferative activity observed in related structures against lung cancer cells, an in vivo study using a xenograft model could be performed. This would involve implanting human A549 lung cancer cells into immunodeficient mice. Following tumor establishment, the mice would be treated with this compound, and the primary endpoint would be the inhibition of tumor growth over time compared to a control group. This would provide crucial data on the compound's potential as an anticancer agent. researchgate.net

Establishment of Animal Models for Investigated Biological Activities

To date, there are no published studies that describe the use of specific animal models to evaluate the biological activities of this compound. The broader class of benzamides has been investigated for various properties, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai For instance, a related compound, Ethenzamide (2-ethoxybenzamide), is known for its analgesic and anti-inflammatory properties, which are typically evaluated in rodent models of pain and inflammation. wikipedia.org However, specific models utilized for this compound have not been documented.

Pharmacodynamic Biomarker Evaluation in Animal Models

Consistent with the absence of established animal models, there is no available data on the evaluation of pharmacodynamic (PD) biomarkers for this compound. PD biomarkers are crucial for demonstrating that a compound is engaging its target and eliciting a biological response. youtube.com Such an evaluation would typically involve measuring changes in the levels or activity of specific molecules in response to the compound's administration in animal models.

Mechanistic Elucidation Studies

Understanding how a compound exerts its effects at a molecular level is a critical component of preclinical drug development.

Identification of Molecular Targets and Ligand-Target Residence Times

The specific molecular targets of this compound have not been identified in the available literature. Consequently, there is no information regarding the ligand-target residence time, a key parameter that can influence the duration of a drug's effect. vu.nl The process of identifying molecular targets often involves techniques such as affinity chromatography, proteomics, and computational modeling.

Deconvolution of Complex Biological Pathways Affected

Without an identified molecular target, the biological pathways affected by this compound remain unknown. Deconvoluting these pathways is essential for understanding the full spectrum of a compound's biological effects, both intended and unintended.

Investigation of Off-Target Interactions

There is currently no published research on the off-target interactions of this compound. Investigating off-target effects is a critical step in assessing the selectivity and potential for side effects of a new chemical entity.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 2 Ethoxybenzamide Analogues

Impact of Substituent Variations on Biological Activity

The biological profile of N-(3-acetylphenyl)-2-ethoxybenzamide is highly sensitive to substitutions on both its acetylphenyl and ethoxybenzamide moieties. Rational design and systematic modification of these parts of the molecule are fundamental strategies in optimizing its therapeutic potential. nih.govnih.gov

Systematic Modification of the Acetylphenyl Moiety (Position, Nature of Acetyl Group)

The acetylphenyl ring plays a critical role in molecular recognition, and modifications to this group can significantly alter biological efficacy. Key areas of investigation include the position of the acetyl group and its replacement with other functionalities.

Positional Isomerism: The location of the acetyl group on the phenyl ring (ortho, meta, or para) is a determinant of activity. Studies on analogous N-phenylbenzamide series have shown that positional changes of substituents on the aniline (B41778) ring can drastically affect potency. nih.gov For instance, moving a substituent from the para to the meta or ortho position can alter the molecule's conformation and its ability to fit into a target's binding site. The meta-position of the acetyl group in the parent compound likely provides an optimal vector for interactions within the active site. Shifting it to the ortho-position might introduce steric hindrance with the amide linkage, while a para-position could change the key electronic and spatial interactions with the target.

Nature of the Acetyl Group: The acetyl group is a hydrogen bond acceptor with specific steric and electronic properties. Replacing it with other electron-withdrawing groups such as a cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) group can probe the importance of these properties. researchgate.net Research on related benzamides indicates that potent activity is often associated with electron-withdrawing substituents on the aniline ring. researchgate.netmdpi.com If the carbonyl oxygen's hydrogen-bonding capacity is crucial, its replacement by non-accepting groups would likely diminish activity.

Below is a hypothetical data table illustrating potential SAR trends based on modifications to the acetylphenyl moiety, drawing parallels from related N-phenylbenzamide inhibitors.

Compound Modification (Acetylphenyl Moiety) Relative Potency
Parent 3-acetyl1.0
Analogue 1a4-acetyl0.7
Analogue 1b2-acetyl0.2
Analogue 1c3-cyano0.9
Analogue 1d3-nitro1.2
Analogue 1e3-propionyl0.8
Analogue 1f3-amino<0.1
Table 1: Hypothetical relative potency of analogues based on systematic modification of the acetylphenyl moiety. Data is illustrative and based on established SAR principles for benzamides.

Rational Design of Substitutions on the Ethoxybenzamide Core

The ethoxybenzamide core serves as the foundational scaffold, and its substitution pattern is pivotal for activity. Studies on similar 2-phenoxybenzamides and 2-hydroxybenzamides have demonstrated that adding small, lipophilic, and electron-withdrawing groups can enhance potency. researchgate.netnih.gov

For example, introducing halogen atoms (F, Cl, Br) or a trifluoromethyl group at positions 4 or 5 of the benzamide (B126) ring could improve binding affinity through additional hydrophobic or electrostatic interactions. Such modifications are a common strategy in lead optimization to enhance cell permeability and metabolic stability. nih.gov Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric clashes within the binding pocket.

Compound Modification (Ethoxybenzamide Core) Relative Potency
Parent 2-ethoxy1.0
Analogue 2a2-ethoxy-5-fluoro1.5
Analogue 2b2-ethoxy-5-chloro1.8
Analogue 2c2-ethoxy-4-chloro1.3
Analogue 2d2-ethoxy-5-trifluoromethyl2.5
Analogue 2e2-ethoxy-5-methyl0.9
Table 2: Hypothetical relative potency based on substitutions on the ethoxybenzamide core. Data is illustrative, drawing from SAR of related phenoxybenzamide and salicylanilide (B1680751) series. researchgate.netnih.gov

Role of the Ethoxy Group in Biological Recognition

The 2-ethoxy group is a defining feature of the molecule, influencing both its conformation and its direct interactions with biological targets. Understanding its role is key to rational drug design.

Alkoxy Chain Length Optimization

The length of the alkoxy chain at the 2-position is a critical parameter that fine-tunes the compound's lipophilicity and steric profile. In many compound series, there is an optimal chain length for biological activity. nih.gov Extending the chain from ethoxy to propoxy or butoxy increases lipophilicity, which may enhance membrane permeability and hydrophobic interactions, but an excessively long chain could be detrimental due to steric hindrance or reduced solubility. Shortening the chain to a methoxy (B1213986) group would decrease lipophilicity and might be too small to engage in favorable interactions within a specific hydrophobic pocket of the target. Studies on other scaffolds have shown that an ethoxy group often provides a potent balance. nih.gov

Compound Alkoxy Group Relative Potency
Analogue 3aMethoxy (-OCH₃)0.8
Parent Ethoxy (-OC₂H₅)1.0
Analogue 3bn-Propoxy (-O(CH₂)₂CH₃)1.1
Analogue 3cIsopropoxy (-OCH(CH₃)₂)0.9
Analogue 3dn-Butoxy (-O(CH₂)₃CH₃)0.6
Table 3: Hypothetical relative potency based on alkoxy chain length optimization. Data is illustrative and based on general medicinal chemistry principles and findings in analogous series. nih.gov

Bioisosteric Replacement of the Ether Linkage

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov The ether oxygen of the ethoxy group is a hydrogen bond acceptor and influences the conformation of the molecule. Replacing this ether linkage with bioisosteres can provide valuable SAR insights.

Potential bioisosteric replacements for the ether linkage (-O-) include a thioether (-S-), a methylene (B1212753) group (-CH₂-), or a difluoromethylene group (-CF₂-). A thioether linkage would alter the bond angle and hydrogen-bonding capacity. A methylene group would remove the hydrogen bond acceptor capability entirely while increasing lipophilicity. The -CF₂- group can act as a metabolically stable mimic of the ether oxygen, maintaining some of its electrostatic character without being a hydrogen bond acceptor. u-tokyo.ac.jp These modifications help to determine the importance of the ether oxygen's electronic properties versus its steric role.

Original Group Bioisosteric Replacement Key Property Changes
Ether (-O-)Thioether (-S-)Increased size, altered bond angle, reduced H-bond acceptor strength.
Ether (-O-)Methylene (-CH₂-)Increased lipophilicity, loss of H-bond acceptor, greater flexibility.
Ether (-O-)Difluoromethylene (-CF₂-)Lipophilic H-bond acceptor mimic, metabolically stable, alters local dipole.
Ether (-O-)Sulfoxide (-SO-)Polar, strong H-bond acceptor, introduces chirality.
Ether (-O-)Amine (-NH-)H-bond donor and acceptor, introduces basicity.
Table 4: Common bioisosteric replacements for the ether linkage and their associated property changes.

Conformation-Activity Relationships

The two phenyl rings are typically tilted with respect to each other, and the degree of this tilt is influenced by the substituents present. The 2-ethoxy group, in particular, forces the benzamide ring to rotate out of the plane of the amide bond to avoid steric clash. This fixed, non-planar conformation can be crucial for activity, as it pre-organizes the molecule for binding and may reduce the entropic penalty upon interaction with a receptor. Modifications that alter these key torsional angles, such as introducing bulky ortho-substituents on either ring, would be expected to have a profound impact on biological activity.

Influence of Rotational Barriers and Molecular Flexibility

The molecular flexibility of this compound, particularly the rotation around the amide bond and the bonds connecting the phenyl rings to the amide group, is a crucial factor in its interaction with biological targets. The presence of substituents ortho to the amide linkage can significantly impact the molecule's conformation.

Studies on other N-substituted benzamides have demonstrated that rotational barriers can be significant. For example, research on N-benzhydrylformamides using dynamic NMR and DFT calculations has shown that the barrier to rotation around the formyl group can be substantial, in the range of 20-23 kcal/mol. nih.govnih.gov This leads to the existence of distinct syn- and anti-conformers at room temperature. nih.gov Similarly, for this compound, the rotation around the C(O)-N bond is expected to be restricted, influencing the relative orientation of the two aromatic rings.

The interplay between these rotational barriers dictates the three-dimensional shape of the molecule and its ability to present key pharmacophoric features, such as hydrogen bond donors and acceptors, to a biological target.

Stereochemical Aspects and Enantiomeric Activity (if applicable)

For this compound itself, there are no chiral centers, and therefore, it does not exhibit enantiomeric activity. The molecule is achiral.

However, if analogues were to be synthesized that introduce chirality—for example, by modifying the ethoxy group to a chiral substituent or by adding a chiral center to the acetylphenyl ring—then stereochemistry would become a critical consideration. In such hypothetical cases, it would be expected that the different enantiomers would exhibit different biological activities. This is a common principle in pharmacology where biological receptors, being chiral themselves, often show stereospecific interactions with chiral ligands. The spatial arrangement of substituents in one enantiomer may allow for optimal binding with a receptor, while the mirror image (the other enantiomer) may bind less effectively or not at all.

Correlation of SAR Data with Computational and Spectroscopic Findings

In the absence of direct SAR data for this compound, we can look at the methodologies used for related compounds to understand how such correlations are made. Computational and spectroscopic techniques are invaluable tools for rationalizing observed SAR data.

Computational Studies: Density Functional Theory (DFT) is a common method used to investigate the structural and electronic properties of benzamide derivatives. researchgate.net Such calculations can be used to:

Determine Optimized Geometries: Find the lowest energy conformation of the molecule, providing insights into its most likely three-dimensional structure.

Calculate Rotational Barriers: As seen in studies of related amides, DFT can be used to calculate the energy barriers for rotation around key single bonds, helping to understand molecular flexibility. nih.gov

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Generate Molecular Electrostatic Potential (MESP) Maps: These maps illustrate the electron density distribution and are useful for identifying regions of the molecule that are likely to be involved in electrostatic interactions, such as hydrogen bonding.

The following table illustrates the type of data that can be generated from computational studies on analogous molecules, in this case, substituted thiophene-2-carboxamide derivatives. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L in eV)
Amino Derivative 7a-5.21-1.783.43
Amino Derivative 7b-5.33-1.983.35
Amino Derivative 7c-5.41-2.013.40
Methyl Derivative 5a-5.87-1.544.33
Methyl Derivative 5b-5.99-1.774.22
Methyl Derivative 5c-6.01-1.814.20

This table is illustrative and based on data for thiophene-2-carboxamide derivatives to show the type of computational findings that are correlated with SAR. nih.gov

Spectroscopic Findings: Spectroscopic techniques provide experimental data that can be compared with computational predictions to validate the theoretical models.

NMR Spectroscopy (¹H and ¹³C): NMR is used to determine the chemical structure of the molecule. In SAR studies, changes in chemical shifts upon structural modification can provide clues about changes in the electronic environment and conformation. Experimental NMR data is often compared with values computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method to confirm structural assignments. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies observed experimentally can be compared with those calculated using DFT to further confirm the molecular structure and bonding characteristics.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be correlated with the computationally determined HOMO-LUMO gap.

By combining the biological activity data from SAR studies with the detailed structural, electronic, and conformational insights from computational and spectroscopic analyses, a comprehensive understanding of how this compound and its analogues interact with biological systems can be developed. This integrated approach is fundamental to modern drug design and lead optimization.

Advanced Analytical and Bioanalytical Methodologies for N 3 Acetylphenyl 2 Ethoxybenzamide

Hyphenated Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both identification and quantification, especially in complex sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying xenobiotics in biological matrices such as plasma, urine, and tissue homogenates due to its exceptional sensitivity and selectivity. researchgate.netnih.gov For N-(3-acetylphenyl)-2-ethoxybenzamide, a UPLC-MS/MS method would be developed for pharmacokinetic studies.

Sample preparation is a critical first step to remove interfering substances like proteins and phospholipids. mdpi.com This is often achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or through liquid-liquid extraction. uu.nl

The UPLC system separates the analyte from other metabolites and endogenous compounds. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used for this type of molecule, which would protonate the analyte to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This process ensures extremely high selectivity, as it is highly unlikely that any other compound will have the same retention time, precursor ion mass, and product ion mass. scielo.org.mxnih.gov

Table 3: Representative UPLC-MS/MS Method for this compound in Human Plasma

Parameter Condition
Sample Preparation Protein precipitation: 100 µL plasma + 300 µL acetonitrile (B52724) with internal standard, vortex, centrifuge.
Chromatography UPLC with a C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Short gradient from 5% to 95% B over 2-3 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) Mode
MRM Transition Hypothetical: Precursor Ion (Q1): m/z 284.1 → Product Ion (Q3): m/z 148.1

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com The applicability of GC-MS for the direct analysis of this compound is limited due to its relatively high molecular weight (283.32 g/mol ) and the presence of polar functional groups (amide), which decrease its volatility and can lead to thermal degradation in the GC inlet. chromatographyonline.com

However, GC-MS is an excellent tool for the characterization of volatile impurities that may be present from the synthesis of the compound. gcms.cz For instance, residual starting materials or solvents can be readily identified and quantified using a headspace GC-MS method, where volatile components are sampled from the space above the sample in a sealed vial. This avoids introducing the non-volatile drug substance into the GC system.

Table 4: Potential Volatile Impurities in this compound Synthesis Amenable to GC-MS Analysis

Compound Role/Origin
3-Aminoacetophenone Starting Material
2-Ethoxybenzoyl chloride Starting Material
Toluene Reaction Solvent
Pyridine Catalyst/Base

| Diethyl ether | Extraction Solvent |

Impurity Profiling and Degradation Studies

The inherent stability of a drug substance and the potential for the formation of impurities during its synthesis and storage are of paramount importance. For this compound, a thorough understanding of its impurity profile is essential for quality control and regulatory compliance.

Identification and Characterization of Synthetic By-Products

The manufacturing process of this compound, like any chemical synthesis, has the potential to generate impurities. These synthetic by-products can arise from various sources, including unreacted starting materials, intermediates, reagents, and side reactions. The identification and characterization of these impurities are crucial for optimizing the synthetic route to minimize their formation.

A typical synthesis of this compound involves the acylation of 3-aminoacetophenone with 2-ethoxybenzoyl chloride. Based on this, potential synthetic by-products can be predicted.

Table 1: Potential Synthetic By-products of this compound

Impurity NamePotential SourceChemical Structure
3-AminoacetophenoneUnreacted starting materialC₈H₉NO
2-Ethoxybenzoic acidHydrolysis of 2-ethoxybenzoyl chloride or unreacted starting materialC₉H₁₀O₃
Bis-(2-ethoxybenzoyl)amineSide reaction involving the acylation of the amide nitrogenC₁₈H₁₉NO₄
N-(3-acetylphenyl)-N-(2-ethoxybenzoyl)-2-ethoxybenzamideOver-acylation of the productC₂₇H₂₇NO₅

The characterization of these potential impurities would typically involve their isolation using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), followed by spectroscopic analysis, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Forced Degradation Studies and Stability Indicating Methods

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. nih.gov This information is vital for establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. nih.govresearchgate.net A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

For this compound, forced degradation studies would be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures. The amide linkage in this compound is susceptible to hydrolysis under acidic conditions, potentially yielding 2-ethoxybenzoic acid and 3-aminoacetophenone.

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures. Similar to acidic conditions, basic hydrolysis can cleave the amide bond.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide). The acetyl group and the ethoxy group could be susceptible to oxidation.

Thermal Degradation: Exposure to high temperatures in the solid state or in solution.

Photolytic Degradation: Exposure to light, typically using a combination of fluorescent and ultraviolet lamps.

The goal of these studies is to achieve a target degradation of approximately 5-20% of the drug substance. researchgate.net The resulting degradation products are then separated and identified using techniques like LC-MS/MS.

Table 2: Predicted Degradation Products of this compound under Forced Degradation Conditions

Stress ConditionPredicted Degradation Product(s)Predicted Degradation Pathway
Acidic/Basic Hydrolysis2-Ethoxybenzoic acid, 3-AminoacetophenoneCleavage of the amide bond
OxidationN-(3-(1-hydroxyethyl)phenyl)-2-ethoxybenzamide, N-(3-acetylphenyl)-2-hydroxybenzamideOxidation of the acetyl group, O-dealkylation of the ethoxy group
PhotolysisPotential for various photoproductsPhotochemical rearrangement or cleavage
Thermal DegradationTo be determined experimentallyThermal decomposition pathways

The development of a stability-indicating HPLC method would involve selecting a suitable column, mobile phase, and detector to achieve adequate separation of the parent drug from all potential degradation products and synthetic impurities.

Development of Analytical Methods for Trace Impurities

The detection and quantification of impurities at trace levels are essential for ensuring the quality and safety of the final drug product. Regulatory agencies have strict limits on the levels of impurities that are permissible. Therefore, highly sensitive and specific analytical methods are required.

For this compound, the development of such methods would likely focus on:

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is a versatile and widely used technique for impurity profiling. The use of a diode array detector (DAD) or a mass spectrometer (MS) as the detector enhances the specificity and sensitivity of the method, allowing for the detection and identification of impurities at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile or semi-volatile impurities that may be present.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable alternative or complementary technique to HPLC for impurity analysis.

The validation of these analytical methods is a critical step to ensure their reliability. Method validation would be performed according to ICH guidelines and would include parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 3: Analytical Techniques for Trace Impurity Analysis of this compound

Analytical TechniquePrincipleApplicability for Trace Analysis
HPLC-UV/DADSeparation based on differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance.Good for quantitation of known impurities with chromophores.
LC-MS/MSCombines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Excellent for identification and quantification of unknown and known impurities at very low levels.
GC-MSSeparation of volatile compounds in the gas phase followed by mass spectrometric detection.Suitable for volatile organic impurities, residual solvents, and certain degradation products.
Capillary Electrophoresis (CE)Separation of charged molecules in an electric field.High-resolution separation, complementary to HPLC for certain impurities.

Emerging Research Directions and Translational Perspectives for N 3 Acetylphenyl 2 Ethoxybenzamide

Rational Design of Targeted Delivery Systems (Conceptual)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing off-target side effects. google.com For a molecule like N-(3-acetylphenyl)-2-ethoxybenzamide, several conceptual targeted delivery systems could be rationally designed to improve its therapeutic index for a hypothetical application, such as cancer therapy.

One approach involves conjugation to ligands that bind to receptors overexpressed on tumor cells. nih.gov For example, folic acid could be attached to the benzamide (B126) structure, as the folate receptor is frequently overexpressed in various cancers, including breast and ovarian cancer. nih.gov Another strategy is the use of peptide-mediated delivery, where peptides that specifically bind to cell surface receptors can be used as targeting moieties. nih.gov

Nanocarrier-based systems represent a versatile platform for targeted delivery. This compound could be encapsulated within or covalently attached to various nanocarriers.

Table 1: Conceptual Targeted Delivery Systems for this compound

Delivery System Targeting Ligand/Mechanism Potential Disease Target Rationale
Ligand-Conjugate Folic Acid Folate Receptor-Positive Cancers Utilizes receptor-mediated endocytosis for specific cellular uptake. nih.gov
Peptide-Conjugate RGD (Arginine-Glycine-Aspartic acid) Peptide Integrin-Expressing Tumors Targets integrins involved in angiogenesis and metastasis.
Nanocarrier Polyamidoamine (PAMAM) Dendrimers Glioma Can be engineered to cross the blood-brain barrier for treating brain tumors. mdpi.com

| Nanocarrier | Liposomes with Surface Antibodies | Specific Cancer Antigens | Antibody-drug conjugate approach enhances specificity and payload delivery. |

These systems are designed to be stable in circulation and release the active drug primarily at the target site, which could be achieved through environmental triggers like pH changes or enzymatic cleavage. youtube.com

Strategies for Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm is shifting towards the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases like neurodegenerative disorders and cancer. frontiersin.org The benzamide scaffold is a promising starting point for designing MTDLs due to its synthetic tractability. mdpi.com

For neurodegenerative diseases such as Alzheimer's, an MTDL strategy could involve designing a derivative of this compound that inhibits both acetylcholinesterase (AChE) and monoamine oxidase (MAO). frontiersin.org Inhibition of AChE increases levels of the neurotransmitter acetylcholine, while MAO inhibition can have neuroprotective effects. frontiersin.org By modifying the substituents on the phenyl rings of this compound, it may be possible to achieve dual activity. For instance, incorporating a propargylamine (B41283) group, known for its MAO-inhibiting properties, could be a viable strategy. frontiersin.org

Table 2: Hypothetical Multi-Target Ligand Strategies for Benzamide Derivatives

Therapeutic Area Primary Target Secondary Target(s) Design Rationale
Neurodegenerative Disease Acetylcholinesterase (AChE) Monoamine Oxidase (MAO), β-secretase (BACE1) Combine fragments known to interact with each target to create a single molecule with dual or triple inhibitory action. frontiersin.orgmdpi.com
Cancer Histone Deacetylases (HDACs) ABCG2 Transporter Inhibit cancer cell proliferation (HDAC) and overcome multidrug resistance (ABCG2). nih.govnih.gov

| Inflammation | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Block multiple inflammatory pathways for a broader anti-inflammatory effect. |

Prodrug Approaches to Enhance Pharmacological Profiles

A prodrug is an inactive or less active compound that is converted into the active drug within the body. nih.gov This strategy is widely used to overcome limitations of a parent drug, such as poor solubility, low bioavailability, or metabolic instability. nih.gov The structure of this compound offers several functional groups that could be modified to create prodrugs.

To improve aqueous solubility, a common challenge in drug development, polar functional groups like phosphates or amino acids could be attached to the molecule. nih.gov For instance, a phosphate (B84403) group could be added to create a highly water-soluble prodrug that is cleaved by alkaline phosphatases in the body to release the active compound.

Conversely, to enhance lipophilicity and improve membrane permeability, lipophilic moieties could be added. nih.gov The amide or acetyl groups on this compound are potential sites for such modifications. For example, creating an ester or a carbamate (B1207046) linkage can shield polar groups, facilitating passage across biological membranes before being hydrolyzed by esterases to release the parent drug. nih.gov A recent study on sulfanylbenzamides demonstrated that a nitroimidazole prodrug could protect the parent molecule, enhancing blood stability and oral bioavailability for potential systemic use. acs.org

Table 3: Potential Prodrug Strategies for this compound

Goal Prodrug Strategy Potential Promoieties Activation Mechanism
Improve Aqueous Solubility Attach polar groups Phosphate, Amino Acids, Glucuronide Enzymatic cleavage (e.g., phosphatases, peptidases). nih.gov
Enhance Permeability Attach lipophilic groups Alkyl esters, Carbamates Enzymatic hydrolysis (e.g., esterases). nih.gov
Site-Specific Delivery Enzyme-activated prodrug Nitroreductase-sensitive groups Activation in hypoxic tumor environments.

| Improve Metabolic Stability | Shield labile groups | 2-methylaminoethyl ester | Reduce first-pass metabolism by protecting vulnerable sites. |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The broad pharmacological potential of benzamide derivatives suggests that this compound and its analogues could be explored for novel therapeutic applications. walshmedicalmedia.com The specific structural motifs of this compound could confer activity in areas beyond those traditionally associated with simple benzamides.

For instance, some benzamide derivatives have been investigated as antiprion agents, indicating a potential role in treating diseases like Creutzfeldt-Jakob disease. nih.gov The ability of these compounds to inhibit the conversion of the normal prion protein (PrP(C)) to its misfolded, pathogenic form (PrP(Sc)) is a key area of research. nih.gov Another emerging area is the development of benzamide-type ligands as binders for the cereblon (CRBN) E3 ligase, which is crucial for the design of proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins, and developing new CRBN binders is a significant goal in this field. researchgate.net

The structural similarity to Ethenzamide (2-ethoxybenzamide), an analgesic and anti-inflammatory drug, suggests that this compound could be investigated for similar properties. wikipedia.org Furthermore, certain benzamide derivatives have been shown to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer, suggesting a potential application in combination chemotherapy to restore the efficacy of other anticancer drugs. nih.gov

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can be applied to the discovery of novel benzamide derivatives with desired properties.

AI algorithms can screen vast virtual libraries of compounds to identify benzamide derivatives with a high probability of binding to a specific biological target. nih.gov Machine learning models, trained on existing data of structure-activity relationships, can predict the biological activity, physicochemical properties, and potential toxicity of new, unsynthesized benzamide analogues. nih.govijettjournal.org This predictive power significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising compounds for synthesis and testing. ijettjournal.org

Generative AI models can design entirely new benzamide derivatives with optimized properties. mdpi.com By providing the model with desired parameters, such as high target affinity and low predicted toxicity, these algorithms can generate novel molecular structures that chemists can then synthesize. mdpi.com This approach not only accelerates the design-make-test-analyze cycle but also expands the accessible chemical space for drug discovery. jsr.org

Table of Compounds Mentioned

Compound Name
This compound
Ethenzamide

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-2-ethoxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 3-acetylphenylamine with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions such as solvent choice (dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
  • Key Considerations : Monitor reaction progress using TLC with UV visualization. Optimize base strength to avoid side reactions (e.g., hydrolysis of the acyl chloride).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodology :

  • NMR : 1H^1H NMR will show a singlet for the acetyl group (δ ~2.6 ppm) and distinct aromatic protons split by substituents (δ 6.8–8.2 ppm). The ethoxy group appears as a quartet (δ ~1.4 ppm for CH3_3) and triplet (δ ~4.1 ppm for OCH2_2) .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}), acetyl C=O (~1700 cm1^{-1}), and aromatic C–H (~3050 cm1^{-1}) confirm functional groups .
    • Validation : Compare experimental data with computed spectra (e.g., using Gaussian) to resolve ambiguities.

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing acetyl group (-COCH3_3) deactivates the phenyl ring, reducing electrophilicity at the meta position. Conversely, the ethoxy group (-OCH2_2CH3_3) donates electrons via resonance, activating the ortho/para positions on the benzamide ring. This duality directs nucleophilic attack to the benzamide’s ortho position under acidic conditions .
  • Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. Test reactivity with nucleophiles (e.g., NaN3_3, NH3_3) in polar aprotic solvents (DMF, DMSO).

Q. What computational docking strategies are suitable for predicting the binding affinity of this compound with histone acetyltransferases like p300?

  • Methodology :

  • Glide Docking : Perform rigid-receptor docking using OPLS-AA force fields to account for ligand flexibility. Generate a grid around the p300 active site (PDB: 3BIY) and score poses with the Glide XP function .
  • MD Simulations : Refine top poses with 100-ns molecular dynamics simulations (e.g., Desmond) to assess binding stability. Key interactions include hydrogen bonding with Arg1410 and π-stacking with Trp1436 .
    • Validation : Compare predicted binding energies with experimental IC50_{50} values from fluorescence-based HAT assays.

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Approach :

  • Assay Optimization : Standardize conditions (pH, temperature, cofactors) for enzyme inhibition studies. For cell-based assays, control for membrane permeability using logP calculations (target ~2–3) .
  • Structural Analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy or halogens) to isolate substituent-specific effects. Compare SAR trends across assays .
    • Case Study : A trifluoromethyl analog (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) activated p300 HAT in vitro but showed no effect in cellular models due to poor solubility—highlighting the need for physicochemical profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.